molecular formula C7H11ClO B1626544 1-Methylcyclopentane-1-carbonyl chloride CAS No. 20023-50-1

1-Methylcyclopentane-1-carbonyl chloride

Cat. No.: B1626544
CAS No.: 20023-50-1
M. Wt: 146.61 g/mol
InChI Key: NECUSOPHCDZPGU-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO. It is a derivative of cyclopentane, where a methyl group and a carbonyl chloride group are attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylcyclopentane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-methylcyclopentane with phosgene (COCl₂) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phosgene and 1-methylcyclopentane. The process is carried out in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylcyclopentane-1-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to 1-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Acid or base catalysts for hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    1-Methylcyclopentane-1-carboxylic acid: Formed from hydrolysis.

    1-Methylcyclopentane-1-methanol: Formed from reduction.

Scientific Research Applications

1-Methylcyclopentane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo hydrolysis and reduction. The carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Methylcyclopentane-1-carbonyl chloride can be compared with other similar compounds, such as:

    Cyclopentanecarbonyl chloride: Lacks the methyl group, making it less sterically hindered.

    1-Methylcyclohexane-1-carbonyl chloride: Contains a six-membered ring, which affects its reactivity and stability.

    1-Methylcyclopentane-1-carboxylic acid: The hydrolyzed form of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-methylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECUSOPHCDZPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527527
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20023-50-1
Record name 1-Methylcyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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